molecular formula C20H16ClN3O5S B2587317 N-(4-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921865-16-9

N-(4-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2587317
CAS RN: 921865-16-9
M. Wt: 445.87
InChI Key: KHCHXCXKGVUMLB-UHFFFAOYSA-N
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Description

N-(4-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O5S and its molecular weight is 445.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial and Antibacterial Agents : Compounds structurally related to the one have been synthesized and evaluated for their antimicrobial properties. For example, novel analogs with a benzo[d]thiazolyl substituted pyrazol-5-one core have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis without cytotoxic effects on mammalian cells, suggesting their potential as antibacterial agents (Palkar et al., 2017). Such studies underscore the importance of thiazolyl compounds in developing new antimicrobial therapies.

Anticancer Agents : The research into thiazolyl derivatives has extended into anticancer applications, where compounds with thiazole cores have been synthesized and shown to exhibit significant antitumor activities. The synthesis of new thiazole derivatives and their evaluation against various cancer cell lines have highlighted the potential of these compounds as anticancer agents, with some showing high ability to inhibit the in vitro growth of human tumor cells (Ostapiuk et al., 2017). This research is critical for identifying new therapeutic options for cancer treatment.

Serotonin Receptor Antagonists : Another scientific application involves the synthesis of compounds acting as serotonin-3 (5-HT3) receptor antagonists. These compounds, related in structure to the query compound, have been evaluated for their binding affinity to 5-HT3 receptors, showing potential as therapeutic agents for conditions mediated by these receptors, such as certain gastrointestinal disorders and chemotherapy-induced nausea and vomiting (Kuroita et al., 1996). The development of such antagonists is essential for improving the quality of life for patients with these conditions.

Safety and Hazards

The safety and hazards associated with a compound depend on various factors such as its physical and chemical properties, how it is used, and the quantity used. The specific safety and hazards information for this compound is not available in the retrieved data .

Future Directions

The future directions in the research and development of a compound depend on various factors such as its potential applications, current limitations, and advancements in related fields. The future directions for this compound are not explicitly mentioned in the retrieved data .

properties

IUPAC Name

N-[4-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5S/c1-27-15-5-3-12(21)7-14(15)23-18(25)8-13-9-30-20(22-13)24-19(26)11-2-4-16-17(6-11)29-10-28-16/h2-7,9H,8,10H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCHXCXKGVUMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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